molecular formula C12H14ClF3O B6313195 4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene CAS No. 1858256-97-9

4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene

Cat. No. B6313195
CAS RN: 1858256-97-9
M. Wt: 266.68 g/mol
InChI Key: PWGXMSZQLLAVET-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene (abbreviated as 4-(2-Cl-1,1,2-CF3-t-Bu)benzene) is a synthetic organic compound with a wide range of applications in various scientific research disciplines. It is a colorless liquid with a boiling point of 208.3 °C and a melting point of -54.1 °C. It is a precursor to many other compounds and can be used as a starting material for synthesis of other organic compounds. The compound has been extensively studied for its use in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

4-(2-Cl-1,1,2-CF3-t-Bu)benzene has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as trifluorobenzene and fluorinated benzenes. It has also been used as a reagent in the synthesis of other compounds, such as polyfluoroarenes and polyfluorinated ethers. Additionally, 4-(2-Cl-1,1,2-CF3-t-Bu)benzene has been used as a catalyst in the preparation of a variety of organic compounds, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can form complexes with other molecules. This complexation allows for the formation of new bonds and the rearrangement of existing bonds. Additionally, the compound is believed to act as a catalyst in certain reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
4-(2-Cl-1,1,2-CF3-t-Bu)benzene has been studied for its biochemical and physiological effects. The compound has been shown to have no significant acute or chronic toxicity in laboratory animals. Additionally, the compound has been shown to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective choice for many research applications. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, the compound is also highly volatile, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-(2-Cl-1,1,2-CF3-t-Bu)benzene. One potential direction is the development of new synthetic routes for the production of the compound. Additionally, further research into the biochemical and physiological effects of the compound may be useful in developing new applications for the compound. Finally, further research into the mechanism of action of the compound could help to elucidate its role in various reactions.

Synthesis Methods

4-(2-Cl-1,1,2-CF3-t-Bu)benzene can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-1,1,2-trifluoroethylbenzene with t-butyllithium. This reaction yields the product 4-(2-Cl-1,1,2-CF3-t-Bu)benzene in yields of up to 98%. The second step involves the reaction of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene with a base, such as potassium carbonate, to produce the desired product.

properties

IUPAC Name

1-tert-butyl-2-(2-chloro-1,1,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3O/c1-11(2,3)8-6-4-5-7-9(8)17-12(15,16)10(13)14/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGXMSZQLLAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(C(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene

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